Evidence Item 1: Structural Isomer Discrimination — Identical Formula, Divergent HDAC Pharmacophore
The target compound shares molecular formula C18H18N2O4 with Scriptaid (CAS 287383-59-9), yet their pharmacophores are fundamentally divergent: Scriptaid employs a naphthalimide-hydroxamic acid zinc-binding group that chelates the catalytic Zn²⁺ ion, whereas the target compound utilizes a 4-aminobenzamide moiety that interacts with the HDAC active site via a distinct binding mode involving the internal cavity near the Zn²⁺ ion [1]. Scriptaid inhibits HDAC1 and HDAC3 with IC50 ~0.6 μM and HDAC8 with IC50 ~1 μM—a broader class I/IIa inhibition profile characteristic of hydroxamic acids . The aminobenzamide class, represented by Entinostat, exhibits nanomolar class I selectivity (HDAC1 IC50 = 243 nM) with sharply reduced HDAC8 activity (IC50 = 63.4 μM or >30 μM) . No direct HDAC inhibition data are currently available for the target compound itself; the differentiation here rests on the established SAR principle that zinc-binding group identity is the primary determinant of HDAC isoform selectivity and potency [1].
| Evidence Dimension | Zinc-binding group identity and HDAC isoform inhibition profile |
|---|---|
| Target Compound Data | No direct HDAC inhibition data available for CAS 302549-65-1; predicted 4-aminobenzamide zinc-binding group |
| Comparator Or Baseline | Scriptaid (CAS 287383-59-9): hydroxamic acid zinc-binding group; HDAC1 IC50 = 0.6 μM, HDAC3 IC50 = 0.6 μM, HDAC8 IC50 = 1 μM. Entinostat (MS-275): 2-aminobenzamide zinc-binding group; HDAC1 IC50 = 243 nM, HDAC8 IC50 = >30 μM |
| Quantified Difference | Zinc-binding group chemotype difference: hydroxamic acid (Scriptaid) vs. aminobenzamide (target compound). Entinostat shows >123-fold selectivity for HDAC1 over HDAC8, whereas Scriptaid shows only ~1.7-fold selectivity |
| Conditions | In vitro HDAC enzymatic assays (Fluor-de-Lys or similar fluorescence-based); recombinant human HDAC isoforms |
Why This Matters
Procuring the correct structural isomer is critical for HDAC selectivity studies; the 4-aminobenzamide group predicts class I selectivity distinct from the broader inhibition profile of the isomeric hydroxamic acid, directly impacting experimental interpretation and lead optimization strategies.
- [1] PubChem. Scriptaid (CAS 287383-59-9). Molecular Formula: C18H18N2O4. Structural information. https://pubchem.ncbi.nlm.nih.gov/compound/Scriptaid View Source
